1,2-Dihydroquinolin-8-amine

Medicinal chemistry Drug design ADME profiling

1,2-Dihydroquinolin-8-amine (CAS 98952-73-9, molecular formula C₉H₁₀N₂, MW 146.19 g/mol) is a partially hydrogenated quinoline derivative bearing a primary amine at the 8-position and a secondary amine within the heterocyclic ring. Unlike its fully aromatic congener 8-aminoquinoline, the 1,2-dihydro oxidation state introduces a saturated C2 carbon, altering the electronic configuration, hydrogen-bonding capacity, and ionization behavior of the bicyclic system.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 98952-73-9
Cat. No. B11922529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroquinolin-8-amine
CAS98952-73-9
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1C=CC2=C(N1)C(=CC=C2)N
InChIInChI=1S/C9H10N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-5,11H,6,10H2
InChIKeyPFXIHWMQWDUAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydroquinolin-8-amine (CAS 98952-73-9): Procurement-Grade Physicochemical Profile and Scaffold Identity


1,2-Dihydroquinolin-8-amine (CAS 98952-73-9, molecular formula C₉H₁₀N₂, MW 146.19 g/mol) is a partially hydrogenated quinoline derivative bearing a primary amine at the 8-position and a secondary amine within the heterocyclic ring [1]. Unlike its fully aromatic congener 8-aminoquinoline, the 1,2-dihydro oxidation state introduces a saturated C2 carbon, altering the electronic configuration, hydrogen-bonding capacity, and ionization behavior of the bicyclic system [2]. The compound is catalogued as a heterocyclic building block by multiple chemical suppliers and is primarily positioned for use in medicinal chemistry scaffold derivatization and as a synthetic intermediate .

Why 1,2-Dihydroquinolin-8-amine Cannot Be Interchanged with 8-Aminoquinoline or Tetrahydroquinolin-8-amine: Key Differentiation Drivers


The three oxidation states of 8-aminoquinoline—fully aromatic (8-aminoquinoline, CAS 578-66-5), 1,2-dihydro (CAS 98952-73-9), and fully saturated 1,2,3,4-tetrahydro (CAS 54012-92-9)—are not functionally interchangeable despite sharing the same 8-amino substitution pattern. Critically, the 1,2-dihydro derivative doubles the hydrogen bond donor count relative to 8-aminoquinoline (2 vs. 1 HBD) due to the ring NH proton, shifts the heterocyclic pKa from approximately 3.99 (8-aminoquinoline) to 5.74, and reduces computed lipophilicity (XLogP3 1.6 vs. 1.8) . These differences directly impact drug-likeness parameter compliance, ionization-dependent solubility, and target engagement profiles. Furthermore, the partially unsaturated C3–C4 bond in the 1,2-dihydro scaffold furnishes a unique synthetic handle absent in both the aromatic and fully saturated analogs, enabling regioselective functionalization chemistry that cannot be replicated with either comparator [1].

Quantitative Differentiation Evidence: 1,2-Dihydroquinolin-8-amine Versus Closest Structural Analogs


Doubled Hydrogen Bond Donor Count Relative to 8-Aminoquinoline Alters Drug-Likeness and Permeability Profiles

1,2-Dihydroquinolin-8-amine possesses two hydrogen bond donors (the ring secondary amine N–H and the primary aromatic amine –NH₂), whereas 8-aminoquinoline has only one HBD (the aromatic –NH₂ alone, since the quinoline nitrogen is fully engaged in the aromatic π-system and carries no exchangeable proton). This is confirmed by PubChem-computed HBD counts: 2 for the 1,2-dihydro compound (CID 430215) versus 1 for 8-aminoquinoline (CID 11359) [1][2]. The 1,2,3,4-tetrahydroquinolin-8-amine comparator also has 2 HBD, but its fully saturated ring eliminates the C3–C4 olefin that distinguishes the 1,2-dihydro scaffold for downstream synthetic manipulation [3]. Under Lipinski's Rule of Five, exceeding 5 HBD disqualifies a compound for oral drug-likeness; doubling the HBD count from 1 to 2 consumes a larger fraction of this budget and directly influences permeability prediction models.

Medicinal chemistry Drug design ADME profiling

Shifted Heterocyclic pKa (5.74 vs. 3.99) Drives Differential Ionization at Physiological pH

The predicted pKa of the quinoline ring nitrogen in 1,2-dihydroquinolin-8-amine is 5.74 ± 0.20, as reported by ChemicalBook . In contrast, the experimentally determined pKa of the quinoline nitrogen in 8-aminoquinoline is 3.99 (pK1, measured potentiometrically at 20 °C, μ = 0.01) . This ~1.75 log unit difference means that at pH 7.4, the 1,2-dihydro compound's ring nitrogen is predominantly deprotonated (neutral), while the 8-aminoquinoline's ring nitrogen is essentially fully deprotonated but with a far lower intrinsic basicity. The practical consequence is that near pH 5–6 (encountered in endosomal compartments, certain formulation buffers, and early GI tract regions), the 1,2-dihydro compound becomes significantly protonated, whereas 8-aminoquinoline remains largely neutral. No experimental pKa data are available for the tetrahydro analog to enable a three-way comparison.

Physicochemical profiling Ionization state Formulation science

Computed Lipophilicity Differential (XLogP3 1.6 vs. 1.8) Indicative of Altered Polarity and LogD Behavior

PubChem-computed partition coefficients (XLogP3 algorithm) assign a value of 1.6 to 1,2-dihydroquinolin-8-amine and 1.8 to 8-aminoquinoline [1][2]. The 1,2,3,4-tetrahydroquinolin-8-amine comparator yields XLogP3-AA = 1.6, identical to the target [3]. The 0.2 log unit reduction relative to 8-aminoquinoline reflects the loss of aromaticity at C2, which slightly increases polarity. While this difference is modest, it aligns with the additional hydrogen bond donor and the associated increase in topological polar surface area (TPSA: 38.1 Ų for the 1,2-dihydro and tetrahydro compounds vs. 38.9 Ų for 8-aminoquinoline). In a drug-discovery context, a ΔlogP of 0.2 can translate to measurable differences in logD₇.₄ when combined with the pKa shift documented in Evidence Item 2 [1].

Lipophilicity LogP Permeability prediction

Class-Level Evidence: 1,2-Dihydroquinoline Scaffold Delivers Isoform-Selective nNOS Inhibition with Up to ~300-Fold Selectivity Over eNOS

Dihydroquinolines bearing aminoalkyl side chains have been demonstrated as potent neuronal nitric oxide synthase (nNOS) inhibitors, with a marked selectivity of up to approximately 300-fold versus endothelial NOS (eNOS) and moderate inhibition of inducible NOS (iNOS), as reported by Burton et al. (2003) in Bioorganic & Medicinal Chemistry Letters [1]. This class-level evidence establishes that the 1,2-dihydroquinoline core—the identical scaffold present in 1,2-dihydroquinolin-8-amine—can be elaborated into highly isoform-selective NOS inhibitors. Notably, the selectivity magnitude of ~300-fold exceeds that of many 2-aminoquinoline-based nNOS inhibitors described contemporaneously, which typically achieved 30- to 100-fold selectivity [1]. The 1,2-dihydro oxidation state is essential to this selectivity profile, as the partially saturated ring contributes to a binding conformation that discriminates between nNOS and eNOS active sites. Available data do not yet include 8-amino-substituted variants within this specific series; the translation to 1,2-dihydroquinolin-8-amine therefore represents a testable hypothesis.

Nitric oxide synthase Isoform selectivity CNS drug discovery

Density Differential (1.143 vs. 1.337 g/cm³) Reflects Fundamental Packing and Formulation Distinctions

The predicted density of 1,2-dihydroquinolin-8-amine is 1.143 ± 0.06 g/cm³, as compiled by ChemicalBook and ChemBlink . The experimentally measured density of 8-aminoquinoline is 1.337 g/cm³ (literature value for the pale yellow crystalline solid, mp 62–65 °C) [1]. This represents a ~15% reduction in density for the 1,2-dihydro analog. While both values for the target are computationally predicted (no experimental crystal structure or measured density is reported in the Cambridge Structural Database for this compound), the direction and magnitude of the difference are mechanistically consistent with the loss of aromatic planarity upon partial saturation, which disrupts efficient π-stacking in the solid state. The 1,2,3,4-tetrahydroquinolin-8-amine comparator has a predicted density of approximately 1.081–1.101 g/cm³ from SciFinder predictions , placing the 1,2-dihydro compound at an intermediate density between the aromatic (1.337) and fully saturated (~1.08) extremes.

Material properties Formulation Solid-state chemistry

Procurement-Targeted Application Scenarios for 1,2-Dihydroquinolin-8-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Derivatization Requiring Dual Hydrogen Bond Donor Capacity

Programs targeting binding sites with bifurcated hydrogen bond acceptor motifs should prioritize 1,2-dihydroquinolin-8-amine over 8-aminoquinoline, as the former provides two geometrically distinct H-bond donor vectors (ring NH and exocyclic NH₂) versus only one (exocyclic NH₂) in the aromatic analog. This distinction, confirmed by PubChem HBD counts of 2 vs. 1 [1], directly influences pharmacophore matching in structure-based design. The identical HBD count of the tetrahydro analog makes the 1,2-dihydro compound specifically advantageous when retention of the C3–C4 olefin is simultaneously required for downstream synthetic elaboration or for maintaining partial π-character in the ring.

pH-Dependent Formulation Design Leveraging Altered pKa (5.74) for Targeted Subcellular Release

The predicted pKa of 5.74 for the 1,2-dihydroquinoline ring nitrogen positions this compound for formulations designed to exploit pH-triggered ionization changes. At endosomal pH (~5.5), the ring nitrogen undergoes significant protonation, whereas 8-aminoquinoline (pKa 3.99) remains predominantly neutral throughout the endolysosomal pathway . This property is directly relevant to the design of pH-sensitive prodrugs, lysosomotropic agents, and linker chemistry for antibody-drug conjugates where controlled ionization at mildly acidic pH governs payload release kinetics.

Neuronal NOS Inhibitor Lead Generation Using the 1,2-Dihydroquinoline Scaffold as a Selectivity-Conferring Core

The demonstrated ability of elaborated 1,2-dihydroquinolines to achieve up to ~300-fold selectivity for nNOS over eNOS—substantially exceeding the 30- to 100-fold window typical of 2-aminoquinoline-based nNOS inhibitor series—makes the 1,2-dihydroquinoline core a structurally pre-validated template for CNS Nitric Oxide Synthase programs [1]. Procurement of 1,2-dihydroquinolin-8-amine as a synthetic entry point enables installation of the 8-amino group and diverse aminoalkyl side chains required to recapitulate and potentially exceed the selectivity margins reported in the class literature.

Building Block Stock for Regioselective C–H Functionalization at C3 or C8 via Catalyst-Controlled Olefination

The partially unsaturated 1,2-dihydroquinoline ring enables catalyst-controlled, site-selective C–H olefination exclusively at either the C3 or C8 positions—a synthetic divergence strategy demonstrated on the 1,2-dihydroquinoline scaffold that cannot be executed on either fully aromatic quinoline (lacks the reactive allylic C–H) or fully saturated tetrahydroquinoline (lacks the olefin directing group) [2]. Procuring the 1,2-dihydro analog specifically enables this positional-selectivity workflow, which is inaccessible to both comparator scaffolds.

Quote Request

Request a Quote for 1,2-Dihydroquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.